molecular formula C21H31N5O B5965121 N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)propanamide

N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)propanamide

Cat. No.: B5965121
M. Wt: 369.5 g/mol
InChI Key: VFPPYKQTAGNUHB-UHFFFAOYSA-N
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Description

N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)propanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by its unique structure, which includes a pyridine ring, a cyclohexyl group, and a pyrazole ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridine intermediate: The synthesis begins with the preparation of the pyridine intermediate by reacting 3-bromopyridine with cyclohexylmethylamine under basic conditions.

    Coupling with pyrazole: The pyridine intermediate is then coupled with 3,5-dimethylpyrazole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation: The final step involves the amidation of the coupled product with 2-bromo-2-methylpropionyl chloride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, alcohols, basic or acidic catalysts.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)butanamide
  • N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)pentanamide

Uniqueness

N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)propanamide is unique due to its specific structural features, which include the combination of a pyridine ring, a cyclohexyl group, and a pyrazole ring. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O/c1-15-13-16(2)26(24-15)17(3)21(27)23-14-18-9-8-12-22-20(18)25(4)19-10-6-5-7-11-19/h8-9,12-13,17,19H,5-7,10-11,14H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPPYKQTAGNUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)NCC2=C(N=CC=C2)N(C)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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